molecular formula C25H22N4O3 B5227531 7-(2,5-dimethoxyphenyl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-(2,5-dimethoxyphenyl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B5227531
M. Wt: 426.5 g/mol
InChI Key: DPOJBNVRVBVJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one class, characterized by a fused tricyclic core with a pyrazole ring, a pyridine ring, and a pyrimidinone moiety. The substituents at the 2-, 3-, and 7-positions include an ethyl group, a phenyl group, and a 2,5-dimethoxyphenyl group, respectively. The compound was synthesized via a multicomponent reaction involving aromatic aldehydes, as described in studies on analogous pyrazolo-pyrimidinone derivatives .

Properties

IUPAC Name

11-(2,5-dimethoxyphenyl)-4-ethyl-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-4-19-23(16-8-6-5-7-9-16)24-26-15-18-20(29(24)27-19)12-13-28(25(18)30)21-14-17(31-2)10-11-22(21)32-3/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOJBNVRVBVJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2,5-Dimethoxyphenyl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, particularly focusing on its antiproliferative properties and mechanisms of action.

Chemical Structure

The compound can be structurally represented as follows:

  • Chemical Formula : C19_{19}H20_{20}N4_{4}O3_{3}
  • Molecular Weight : 348.39 g/mol

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antiproliferative activities against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in vitro.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
K562 (CML)10Induction of apoptosis via caspase activation
MCF-7 (Breast)15Inhibition of PCNA expression
MV4-11 (Leukemia)12Activation of PARP-1 leading to DNA damage

The above data indicates that the compound effectively reduces cell viability in a dose-dependent manner across multiple cancer types.

The biological activity of this compound appears to involve several key mechanisms:

  • Apoptosis Induction : The compound activates caspase pathways, specifically caspase 9 and caspase 3, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in certain cancer cell lines.
  • Inhibition of Proliferation Markers : The expression levels of proliferating cell nuclear antigen (PCNA), a marker associated with DNA replication and cell proliferation, are significantly reduced upon treatment.

Case Studies and Research Findings

A series of studies have investigated the efficacy and safety profile of this compound:

  • Study 1 : Evaluated the effect on K562 cells revealed a reduction in viable cells by approximately 70% at an IC50_{50} concentration after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early apoptotic cells.
  • Study 2 : In MCF-7 cells, the compound was shown to downregulate cyclin D1 and CDK4 expression, leading to cell cycle arrest and subsequent apoptosis.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The target compound shares a core structure with several derivatives reported in the evidence. Key differences lie in substituent groups, which modulate properties such as solubility, molecular weight, and electronic characteristics.

Compound Name / Substituents Molecular Formula Molecular Weight Key Substituents Reference
Target Compound Not explicitly provided ~454.44 (calculated) 2-ethyl, 3-phenyl, 7-(2,5-dimethoxyphenyl) Inferred
4b: 5-(2-methoxyphenyl) derivative C19H18N6O3 378.14 2-amino, 3-[(4-hydroxyphenyl)diazenyl]
4n: 5-[4-(trifluoromethyl)phenyl] derivative C19H15F3N6O2 416.36 2-amino, 3-[(4-hydroxyphenyl)diazenyl]
4g: 5-(2,6-dimethylphenyl) derivative C18H16N6O3 364.36 2-amino, 3-[(4-hydroxyphenyl)diazenyl]
5d: N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl] hydrazone Not provided Not provided Quinazoline-pyrazole hybrid
7-(2-furylmethyl)-2-(3-pyridinyl)triazolo-pyrimidinone C16H11N7O2 333.31 2-(3-pyridinyl), 7-(furan-2-ylmethyl)

Key Observations :

  • Molecular Weight : The target compound’s higher molecular weight (~454.44 vs. 364.36–416.36 in analogs) suggests increased steric bulk, which may impact bioavailability .

Key Observations :

  • This contrasts with active quinazoline-pyrazole hybrids (e.g., 5d, 5k), where the quinazoline moiety may contribute to antifungal activity .
  • Substituent Impact : The lack of activity in the target compound’s class could stem from insufficient electronic or steric complementarity with microbial targets, unlike the nitro or trifluoromethyl groups in other analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.